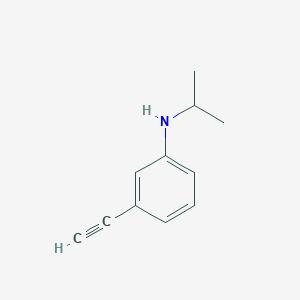
3-ethynyl-N-(propan-2-yl)aniline
Descripción general
Descripción
“3-ethynyl-N-(propan-2-yl)aniline” is a chemical compound with the CAS Number: 1021135-59-0 . It has a molecular weight of 159.23 . This compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-ethynyl-N-isopropylaniline . The InChI code for this compound is 1S/C11H13N/c1-4-10-6-5-7-11(8-10)12-9(2)3/h1,5-9,12H,2-3H3 .Physical And Chemical Properties Analysis
“3-ethynyl-N-(propan-2-yl)aniline” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Aniline Derivatives in Scientific Research
Aniline derivatives are a broad class of compounds with significant interest in various fields, including materials science, pharmaceuticals, and chemical synthesis. Although the specific compound "3-ethynyl-N-(propan-2-yl)aniline" was not directly mentioned, understanding the applications of aniline derivatives can provide insights into potential areas of interest for this compound.
Synthesis of Functionalized Compounds : Aniline derivatives are key intermediates in the synthesis of a wide range of functionalized organic compounds. For example, the chemical fixation of CO2 with aniline derivatives can lead to the synthesis of functionalized azole compounds, highlighting the role of aniline derivatives in carbon capture and utilization technologies (Vessally et al., 2017).
Pharmacology and Drug Development : Aniline derivatives have been explored for their pharmacological properties and as precursors in drug development. A review on the genotoxic activities of aniline and its metabolites discusses their relationship to the carcinogenicity of aniline in rats, providing a foundation for understanding the toxicological aspects of aniline derivatives in drug safety assessments (Bomhard & Herbold, 2005).
Material Science : Aniline derivatives are also important in the field of material science, especially in the synthesis of conducting polymers and dyes. The statistical review of aniline production and applications underscores its critical role in manufacturing a variety of products, including dyes, drugs, and chemicals for rubber processing (Skeen, 1948).
Environmental Studies : Research on the environmental fate and ecotoxicology of aniline derivatives, such as propanil, assesses their impact on ecosystems and non-target organisms, contributing to the understanding of the environmental safety of chemical compounds used in agriculture (Kanawi et al., 2016).
Safety And Hazards
This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-ethynyl-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-4-10-6-5-7-11(8-10)12-9(2)3/h1,5-9,12H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRKEMNNTVYILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethynyl-N-(propan-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol](/img/structure/B1437757.png)
![15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol]](/img/structure/B1437758.png)
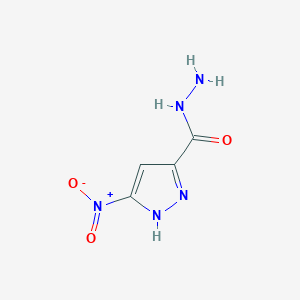
![Methyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B1437768.png)
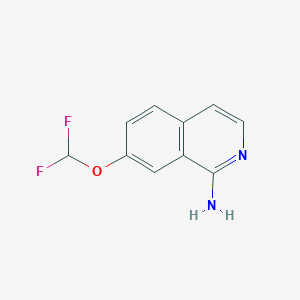
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1437771.png)
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1437772.png)
![Glycine, N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B1437773.png)
![2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride](/img/structure/B1437774.png)
![(4R,4AR,7R,7aS)-4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B1437775.png)
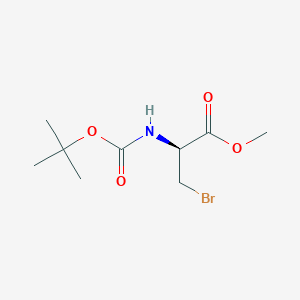
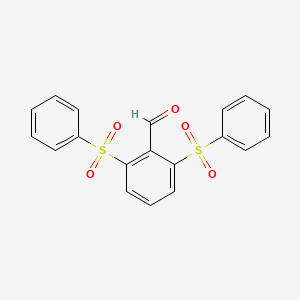

![tert-Butyl benzo[d]oxazol-4-ylcarbamate](/img/structure/B1437779.png)